REACTION_CXSMILES
|
CO[C:3]1[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][C:5](=[O:11])[CH:4]=1.[NH3:12]>>[NH2:12][C:3]1[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][C:5](=[O:11])[CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(CCC1(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ammonia was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate (5 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through Florisil
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(CCC1(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |